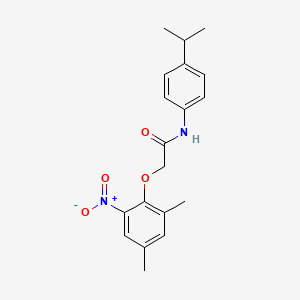![molecular formula C21H17NO4 B5864082 2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Meclofenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. However,
Mécanisme D'action
Meclofenamic acid works by inhibiting the activity of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX, Meclofenamic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Meclofenamic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
Meclofenamic acid has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. For example, it has a relatively low potency compared to other NSAIDs, and its effects can be variable depending on the experimental conditions.
Orientations Futures
There are several potential future directions for research on Meclofenamic acid. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of inflammatory bowel disease, where it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer properties and to optimize its use as a research tool.
In conclusion, Meclofenamic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory and anti-cancer properties make it a promising research tool for studying various diseases and conditions. Further research is needed to fully understand its mechanisms of action and to optimize its use as a research tool.
Méthodes De Synthèse
Meclofenamic acid can be synthesized through various methods, including the reaction of 3-methoxyaniline with 2-chlorobenzoic acid, followed by the reaction of the resulting intermediate with phosgene. Another method involves the reaction of 3-methoxyaniline with 2-(4-chlorophenyl)acetic acid, followed by the reaction of the resulting intermediate with thionyl chloride and then with potassium carbonate.
Applications De Recherche Scientifique
Meclofenamic acid has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in cancer research, where it has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Propriétés
IUPAC Name |
2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-26-15-8-6-7-14(13-15)22-20(23)18-11-4-2-9-16(18)17-10-3-5-12-19(17)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBMUAHWEUGSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)



![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)




![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)